

In Vitro Characterization of MRS2179 Tetrasodium: A Technical Guide

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Compound of Interest		
Compound Name:	MRS2179 tetrasodium	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of MRS2179 tetrasodium, a potent and selective competitive antagonist of the P2Y1 purinergic receptor. The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), is a key mediator of platelet aggregation and a promising target for novel anti-thrombotic therapies. This document details the quantitative pharmacology of MRS2179, provides in-depth experimental protocols for its characterization, and elucidates the associated signaling pathways.

Quantitative Pharmacology of MRS2179

MRS2179 is a derivative of N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate.[1][2][3] It acts as a competitive antagonist at the P2Y1 receptor, thereby inhibiting ADP-induced platelet activation and aggregation.[1][4][5] The following table summarizes the key quantitative data for MRS2179, providing a comparative overview of its pharmacological profile.



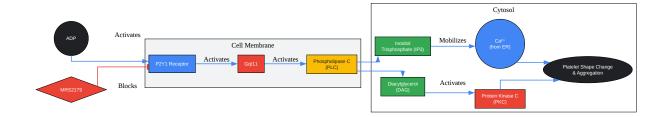
Parameter	Value	Species	Receptor Source/Assay Type	Reference
Kb	100 nM	-	Functional Assay	[6]
Kb	102 nM	Turkey	P2Y1 Receptor	[4][7]
pA2	6.99	Turkey	P2Y1 Receptor	[4][7]
Kd	109 ± 18 nM	Human	Washed Platelets ([33P]MRS2179 binding)	[2][3][8]
Ki	84 nM	Human	Recombinant P2Y1 Receptor ([3H]MRS2279 binding)	[9]
IC50	1.15 μΜ	-	P2X1 Receptor	[4][6][7][10]
IC50	12.9 μΜ	-	P2X3 Receptor	[4][6][7][10]

MRS2179 demonstrates selectivity for the P2Y1 receptor over other purinergic receptors, including P2X1, P2X2, P2X3, P2X4, P2Y2, P2Y4, and P2Y6.[4][6][7][10]

Core Signaling Pathway and Experimental Logic

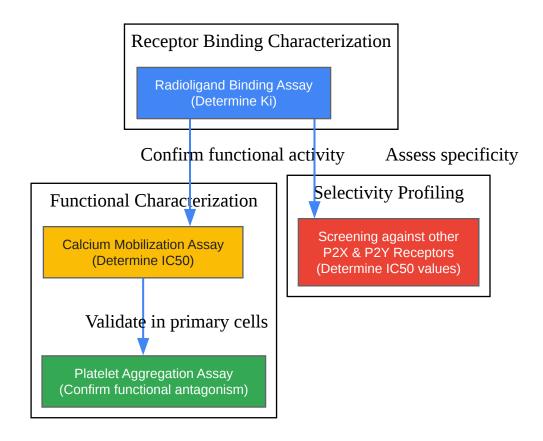
The following diagrams illustrate the P2Y1 receptor signaling cascade, the experimental workflow for characterizing MRS2179, and its selectivity profile.





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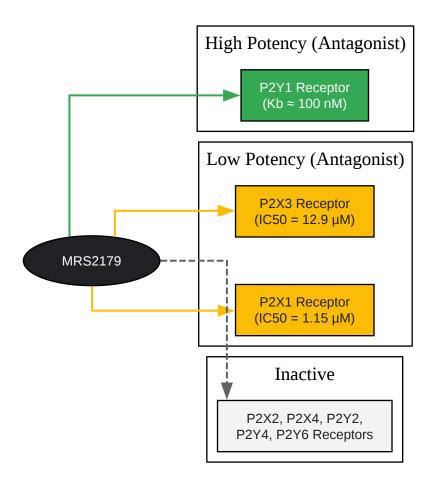
P2Y1 Receptor Signaling Pathway





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Experimental workflow for MRS2179 characterization.



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Selectivity profile of MRS2179.

Experimental Protocols

Detailed methodologies are essential for the accurate in vitro characterization of P2Y1 receptor antagonists like MRS2179. The following sections provide step-by-step protocols for key experimental assays.

Radioligand Binding Assay

Foundational & Exploratory





This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of MRS2179 for the P2Y1 receptor using a radiolabeled antagonist, such as [3H]MRS2279 or [33P]MRS2179.

Materials:

- Membrane preparations from cells expressing the human P2Y1 receptor (e.g., Sf9 or CHO cells).
- Radiolabeled P2Y1 antagonist (e.g., [3H]MRS2279).
- Unlabeled MRS2179 tetrasodium.
- Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Glass fiber filters (e.g., Whatman GF/C).
- · Scintillation cocktail.
- 96-well filter plates.
- · Vacuum filtration manifold.
- Scintillation counter.

Procedure:

- Thaw the P2Y1 receptor membrane preparation on ice.
- \bullet Resuspend the membranes in Binding Buffer to a final protein concentration of 5-20 μ g/well
- In a 96-well plate, add the following in order:
 - 100 μL of membrane suspension.
 - 50 μL of Binding Buffer with or without varying concentrations of unlabeled MRS2179.



- 50 μL of radiolabeled antagonist at a fixed concentration (typically at or below its Kd value).
- To determine non-specific binding, use a high concentration of a known P2Y1 antagonist (e.g., 10 μM unlabeled MRS2500).
- Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
- Terminate the binding reaction by rapid filtration through the glass fiber filters using a vacuum manifold.
- Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
- Dry the filters and place them in scintillation vials with scintillation cocktail.
- Quantify the radioactivity bound to the filters using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC50 of MRS2179 and calculate the Ki using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This protocol outlines a functional assay to measure changes in intracellular calcium concentration in response to P2Y1 receptor activation by an agonist (e.g., ADP) and its inhibition by MRS2179, using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

- HEK293 or CHO cells stably expressing the human P2Y1 receptor.
- Cell culture medium (e.g., DMEM with 10% FBS).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
- P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).



- MRS2179 tetrasodium.
- 96- or 384-well black-walled, clear-bottom assay plates.
- FLIPR instrument.

Procedure:

- Seed the P2Y1-expressing cells into the assay plates and culture overnight to form a confluent monolayer.
- Prepare the dye-loading solution by dissolving Fluo-4 AM in Assay Buffer.
- Remove the culture medium from the cells and add the dye-loading solution.
- Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake.
- During the incubation, prepare serial dilutions of MRS2179 and a fixed concentration of the P2Y1 agonist in Assay Buffer in separate compound plates.
- Place the cell plate and the compound plates into the FLIPR instrument.
- Establish a baseline fluorescence reading for each well.
- Add the MRS2179 solution to the cells and incubate for a specified period (e.g., 15-30 minutes).
- Add the agonist solution to initiate the calcium response.
- Monitor the change in fluorescence over time.
- The potency of MRS2179 is determined by its ability to inhibit the agonist-induced calcium mobilization, and the IC50 value is calculated from the concentration-response curve.

ADP-Induced Platelet Aggregation Assay

This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) induced by ADP and its inhibition by MRS2179.



Materials:

- Freshly drawn human venous blood collected into sodium citrate anticoagulant.
- · ADP (agonist).
- MRS2179 tetrasodium.
- · Saline solution.
- Platelet aggregometer.

Procedure:

- Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
- Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
- Calibrate the aggregometer with PRP (set to 0% aggregation) and PPP (set to 100% aggregation).
- Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
- Add MRS2179 or a vehicle control to the PRP and incubate for a few minutes.
- Add a specific concentration of ADP to induce platelet aggregation.
- Record the change in light transmission for 5-10 minutes.
- The inhibitory effect of MRS2179 is quantified by the reduction in the maximum aggregation percentage compared to the control. An IC50 value can be determined by testing a range of MRS2179 concentrations.



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